molecular formula C15H22ClN3 B15112808 2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine

2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No.: B15112808
M. Wt: 279.81 g/mol
InChI Key: OKPBJGMJPWFOGN-UHFFFAOYSA-N
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Description

2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine is an organic compound that features a phenyl group attached to an ethanamine backbone, which is further substituted with a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation of the pyrazole: The pyrazole ring is then alkylated using a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Formation of the ethanamine backbone: This involves the reaction of the alkylated pyrazole with a suitable phenyl-substituted ethanamine derivative under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or phenyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, analgesic, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The phenyl and ethanamine groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine
  • 2-phenyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine
  • 2-phenyl-N-[(1-butyl-1H-pyrazol-4-yl)methyl]ethanamine

Uniqueness

2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric hindrance, which can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

2-phenyl-N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C15H21N3.ClH/c1-2-10-18-13-15(12-17-18)11-16-9-8-14-6-4-3-5-7-14;/h3-7,12-13,16H,2,8-11H2,1H3;1H

InChI Key

OKPBJGMJPWFOGN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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